3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide
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Overview
Description
3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluorine-substituted phenoxy group, a cyanocyclopropyl moiety, and a propanamide backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 4-bromo-2-fluorophenol with an appropriate alkylating agent under basic conditions.
Cyclopropanation: The phenoxy intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropyl halide in the presence of a catalyst.
Amidation: The final step involves the reaction of the cyanocyclopropyl intermediate with a suitable amine to form the propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluorine substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyanocyclopropyl group can be reduced to form amines or other functional groups.
Oxidation Reactions: The propanamide moiety can be oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide
- 3-(4-bromo-2-chlorophenoxy)-N-(1-cyanocyclopropyl)propanamide
- 3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)butanamide
Uniqueness
Compared to similar compounds, 3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide is unique due to the specific combination of bromo and fluorine substituents on the phenoxy ring and the presence of a cyanocyclopropyl group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2/c14-9-1-2-11(10(15)7-9)19-6-3-12(18)17-13(8-16)4-5-13/h1-2,7H,3-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHRAOOPIYJJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCOC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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